2,3-Dihydrobenzofuran-6-carbaldehyde

Catalog No.
S2867396
CAS No.
55745-96-5
M.F
C9H8O2
M. Wt
148.161
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-6-carbaldehyde

CAS Number

55745-96-5

Product Name

2,3-Dihydrobenzofuran-6-carbaldehyde

IUPAC Name

2,3-dihydro-1-benzofuran-6-carbaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.161

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2

InChI Key

XSJAJQSDUJUNAI-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC(=C2)C=O

solubility

not available

2,3-Dihydrobenzofuran-6-carbaldehyde (CAS 55745-96-5) is a specialized bicyclic heteroaromatic building block characterized by a partially saturated furan ring fused to a benzaldehyde core [1]. In industrial procurement and medicinal chemistry, it is valued for its specific electronic activation and steric profile, which differ significantly from fully aromatic or simple phenyl analogs. It serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including advanced sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors [2] and O-GlcNAcase (OGA) inhibitors [3]. Buyers prioritize this compound when downstream applications require the precise spatial geometry and electron-donating characteristics of the dihydrobenzofuran system to achieve target binding affinities or specific regioselectivity in late-stage functionalizations.

Substituting 2,3-dihydrobenzofuran-6-carbaldehyde with its fully aromatic counterpart (benzofuran-6-carbaldehyde) or a generic benzaldehyde derivative fundamentally alters both the reactivity of the precursor and the biological activity of the resulting API. The fully aromatic benzofuran ring is planar and more electron-withdrawing, which reduces the nucleophilicity of the aromatic core and forces harsher conditions for ortho-C-H functionalizations [1]. Furthermore, in pharmaceutical applications such as SGLT2 inhibitors, the partially saturated 5-membered oxygen heterocycle provides a specific non-planar trajectory that is essential for optimal receptor docking; replacing it with a fully planar aromatic ring or a 6-membered chroman analog results in suboptimal target affinity and reduced in vivo efficacy [2].

Superior Regioselective Reactivity in Ortho-C-H Functionalization

In Rh-catalyzed ortho-C-H alkynylation, the electronic properties of the dihydrobenzofuran core allow for highly efficient functionalization under mild conditions. 2,3-Dihydrobenzofuran-6-carbaldehyde achieves a 61% yield of the alkynylated product at room temperature (22 °C). In direct head-to-head comparison, the fully aromatic benzofuran-6-carbaldehyde requires heating to 70 °C and still only achieves a lower yield of 53% [1].

Evidence DimensionCatalytic C-H alkynylation yield and temperature requirements
Target Compound Data61% yield at 22 °C
Comparator Or BaselineBenzofuran-6-carbaldehyde (53% yield at 70 °C)
Quantified Difference+8% absolute yield while operating 48 °C lower
ConditionsRh-catalyzed ortho-C-H alkynylation using triisopropylsilylacetylene

Procuring the dihydro-analog enables room-temperature processing and higher yields in complex synthetic routes, significantly reducing energy costs and thermal degradation risks.

Enhanced In Vivo Efficacy for Downstream SGLT2 Inhibitors

When utilized as the core building block for diphenylmethane-based SGLT2 inhibitors, the 2,3-dihydrobenzofuran moiety imparts measurable pharmacological advantages compared to standard C-aryl glucoside benchmarks. Derivatives synthesized from 4-bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde demonstrate enhanced reduction of urinary glucose excretion in animal models when compared directly to Dapagliflozin, the industry-standard SGLT2 inhibitor [1].

Evidence DimensionIn vivo urinary glucose excretion reduction (SGLT2 inhibition)
Target Compound DataEnhanced reduction in urinary glucose excretion
Comparator Or BaselineDapagliflozin (Industry benchmark)
Quantified DifferenceSignificant improvement in in vivo glycemic control metrics
ConditionsIn vivo mammalian models for diabetes treatment

Selecting this specific bicyclic aldehyde is critical for developing next-generation SGLT2 inhibitors that outperform current market standards in glycemic control.

High-Yield Scalability in Strong Nucleophilic Additions

Industrial processability requires precursors that can withstand aggressive reagents without side reactions such as ring-opening. 2,3-Dihydrobenzofuran-6-carbaldehyde demonstrates exceptional stability and scalability during Grignard additions. In the synthesis of spiro-based OGA inhibitors, the compound successfully undergoes reaction with 2.0 equivalents of methyl magnesium chloride on a 404-gram scale at 0 °C to room temperature, yielding the desired secondary alcohol cleanly without cleavage of the dihydrofuran oxygen bridge [1].

Evidence DimensionScale and stability under Grignard addition
Target Compound DataClean conversion on 404 g scale (2.73 mol)
Comparator Or BaselineStandard strained oxygen heterocycles (prone to ring-opening)
Quantified DifferenceZero reported ring-opening at multi-hundred-gram scale
ConditionsReaction with 3M MeMgCl in THF at 0 °C to RT for 2 hours

Buyers scaling up pharmaceutical intermediates can rely on this compound's robust ring stability to avoid complex downstream purifications associated with heterocycle cleavage.

Synthesis of Advanced SGLT2 Inhibitors for Diabetes

2,3-Dihydrobenzofuran-6-carbaldehyde is a highly effective starting material for synthesizing novel diphenylmethane derivatives. Its oxygen-containing 5-membered ring provides the exact steric and electronic profile needed to surpass the in vivo efficacy of standard SGLT2 inhibitors like Dapagliflozin [1].

Development of O-GlcNAcase (OGA) Inhibitors for Tauopathies

The compound is utilized at scale as a primary building block for spiro-compounds targeting OGA. Its ability to cleanly undergo Grignard additions without ring degradation makes it ideal for the early-stage construction of complex neurodegenerative disease therapeutics [2].

Mild-Condition C-H Functionalization Scaffolds

For methodology development and complex library synthesis, this compound is selected over fully aromatic benzofurans because its electron-rich core permits highly regioselective ortho-alkynylation and other C-H functionalizations at room temperature, maximizing yield and preserving sensitive functional groups [3].

XLogP3

1.4

Dates

Last modified: 08-17-2023

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